

Spectroscopic Profile of 9,10-Dinitroanthracene: A Technical Guide

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Compound of Interest

Compound Name: 9,10-Dinitroanthracene

Cat. No.: B1595615

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An in-depth analysis of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic properties of **9,10-Dinitroanthracene**.

This technical guide provides a comprehensive overview of the spectroscopic analysis of **9,10-Dinitroanthracene**, a nitrated polycyclic aromatic hydrocarbon of significant interest in various fields of chemical research. The document details the methodologies for obtaining UV-Vis, IR, and NMR spectra and presents the available spectral data in a structured format for researchers, scientists, and professionals in drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **9,10-Dinitroanthracene** reveals the electronic transitions within the molecule. Due to its low solubility in common spectroscopic solvents like ethanol, a mixture of chloroform and ethanol is utilized to obtain the spectrum. The analysis of the UV-Vis spectrum provides insights into the conjugation and electronic environment of the anthracene core as influenced by the two nitro groups at the 9 and 10 positions.

Table 1: UV-Vis Spectral Data for **9,10-Dinitroanthracene**

Wavelength (λ_{max} , nm)	Solvent System
263	Chloroform-Ethanol
392	Chloroform-Ethanol

Infrared (IR) Spectroscopy

The infrared spectrum of **9,10-Dinitroanthracene** is characterized by the vibrational frequencies of its functional groups. Of particular importance are the symmetric and asymmetric stretching vibrations of the nitro groups ($-\text{NO}_2$), which are sensitive to their electronic environment and steric hindrance.

Table 2: Key IR Vibrational Frequencies for **9,10-Dinitroanthracene**

Vibrational Mode	Frequency (cm^{-1})	State
NO_2 Symmetrical Stretch	1367	Solid State

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of **9,10-Dinitroanthracene** ($\text{C}_{14}\text{H}_8\text{N}_2\text{O}_4$), the ^1H and ^{13}C NMR spectra are expected to be relatively simple. The molecule possesses two sets of equivalent aromatic protons and carbons.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **9,10-Dinitroanthracene** would be expected to show two multiplets corresponding to the α - and β -protons on the anthracene ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitro groups.

Table 3: Predicted ^1H NMR Chemical Shifts for **9,10-Dinitroanthracene**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-1, H-4, H-5, H-8	~ 8.4	Multiplet
H-2, H-3, H-6, H-7	~ 7.8	Multiplet

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **9,10-Dinitroanthracene** is predicted to exhibit three signals for the carbon atoms of the anthracene skeleton, in addition to the signal for the carbons bearing the

nitro groups.

Table 4: Predicted ^{13}C NMR Chemical Shifts for **9,10-Dinitroanthracene**

Carbon	Predicted Chemical Shift (δ , ppm)
C-9, C-10	~145
C-1, C-4, C-5, C-8	~129
C-2, C-3, C-6, C-7	~128
C-4a, C-8a, C-9a, C-10a	~125

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **9,10-Dinitroanthracene** are provided below. These protocols can be adapted for similar aromatic nitro compounds.

UV-Vis Spectroscopy Protocol

- **Sample Preparation:** Prepare a dilute solution of **9,10-Dinitroanthracene** in a chloroform-ethanol mixture. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Baseline Correction:** Record a baseline spectrum using a cuvette filled with the chloroform-ethanol solvent mixture.
- **Sample Measurement:** Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy Protocol (Solid State)

- **Sample Preparation (KBr Pellet Method):**

- Thoroughly grind 1-2 mg of **9,10-Dinitroanthracene** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic vibrational frequencies and assign them to the corresponding functional groups.

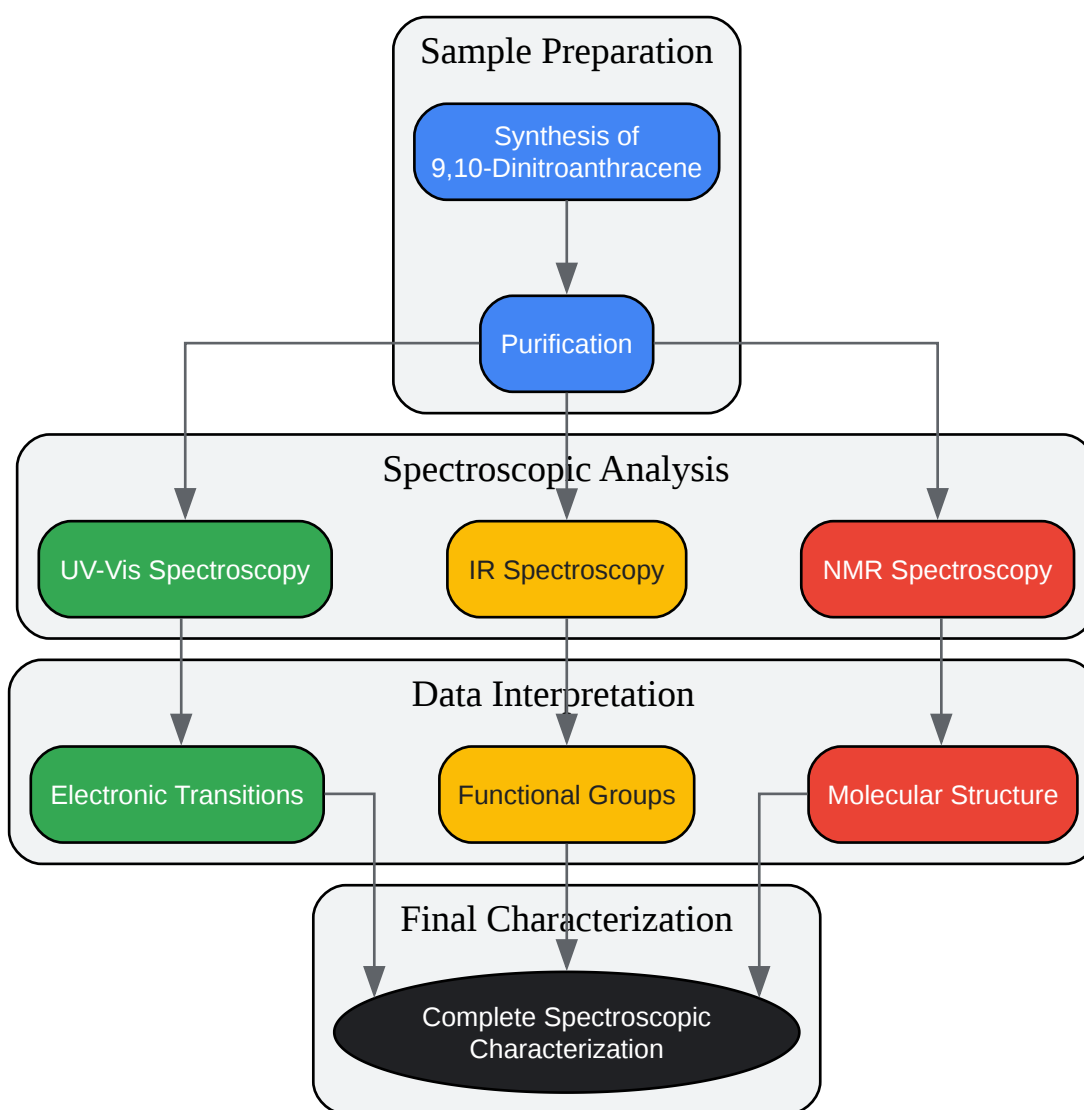
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **9,10-Dinitroanthracene** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire the ^1H NMR spectrum with an appropriate number of scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

- Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and determine the chemical shifts, multiplicities, and coupling constants.

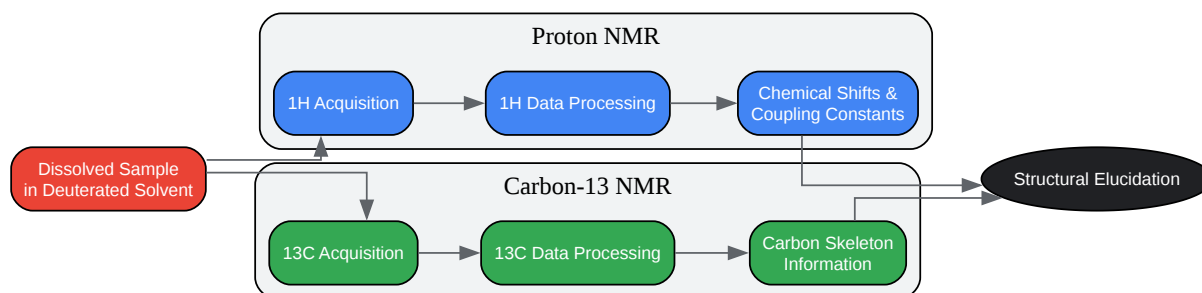
Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of **9,10-Dinitroanthracene**.



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Fig. 1: Workflow for the spectroscopic characterization of **9,10-Dinitroanthracene**.



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Fig. 2: Detailed workflow for NMR spectroscopic analysis.

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